what are the photophysical properties of 1,4-bis(1h-benzo[d]imidazol-2-yl)benzene
what are the photophysical properties of 1,4-bis(1h-benzo[d]imidazol-2-yl)benzene
An In-depth Technical Guide to the Photophysical Properties of 1,4-bis(1H-benzo[d]imidazol-2-yl)benzene
Authored by: Gemini, Senior Application Scientist
Introduction
1,4-bis(1H-benzo[d]imidazol-2-yl)benzene, hereafter referred to as BBIB, is a fascinating organic molecule renowned for its robust structure and significant photophysical properties. With the molecular formula C₂₀H₁₄N₄ and a molecular weight of approximately 310.35 g/mol , BBIB is characterized by a central benzene ring functionalized at the 1 and 4 positions with benzimidazole moieties.[1][2][3] This extended π-conjugated system is the primary origin of its distinctive electronic and optical behaviors, which include strong fluorescence and environmental sensitivity.
The unique architecture of BBIB makes it a versatile building block in several advanced scientific fields. It serves as a key ligand in coordination chemistry for the development of metal-organic frameworks (MOFs) and coordination polymers, and as a fundamental component in materials science for creating novel polymers and luminescent materials.[1][2] Its applications are continually expanding, with investigations into its utility for chemical sensing, photocatalysis, and even in biomedical research.[1] This guide provides a comprehensive exploration of the synthesis, structural characteristics, and core photophysical properties of BBIB, offering researchers and drug development professionals a detailed understanding of this important compound.
I. Synthesis and Structural Characterization
The synthesis and structural integrity of BBIB are foundational to its photophysical behavior. Understanding its three-dimensional arrangement is crucial for interpreting its electronic transitions.
Synthesis Pathway
The most prevalent and efficient method for synthesizing BBIB is the condensation reaction between o-phenylenediamine (1,2-diaminobenzene) and terephthalaldehyde.[1] This reaction is a classic example of benzimidazole formation.
The mechanism proceeds through several key steps:
-
Nucleophilic Attack: An amine group from o-phenylenediamine attacks a carbonyl carbon of terephthalaldehyde, forming a hemiaminal intermediate.
-
Dehydration: The hemiaminal intermediate loses a water molecule to form a Schiff base (imine).
-
Intramolecular Cyclization: The second amine group of the phenylenediamine moiety attacks the imine carbon in an intramolecular fashion.
-
Aromatization: A final dehydration and subsequent aromatization yield the stable benzimidazole ring. This process occurs on both ends of the terephthalaldehyde.
Various catalysts, such as phosphoric acid or metal oxide nanoparticles, can be employed to improve reaction yields and conditions.[1][2] Microwave-assisted synthesis has also been reported as an effective method.[2]
Experimental Protocol: Synthesis of BBIB
This protocol describes a common method using phosphoric acid as a catalyst and solvent.
-
Reagent Preparation: In a reaction vessel, combine benzene-1,4-dicarboxylic acid (10.0 mmol) and 1,2-diaminobenzene (20.0 mmol).
-
Solvent/Catalyst Addition: Add polyphosphoric acid (5 ml) and phosphoric acid (15 ml, 85%) to the mixture.[4]
-
Reaction Heating: Heat the mixture gradually to 125°C. Once the solids dissolve, increase the temperature to 180°C and stir for five hours.[4]
-
Precipitation: Carefully pour the hot, viscous solution into 300 ml of water. This will cause the product to precipitate.
-
Neutralization: Neutralize the solution with a 50% sodium hydroxide solution to a neutral pH.
-
Purification: Collect the crude product by filtration. The solid can be further purified by recrystallization from a suitable solvent like methanol or DMF to obtain single crystals.[2][4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of BBIB.
Structural Properties
BBIB is not a perfectly planar molecule. While the individual benzimidazole and benzene rings are planar, there is a notable dihedral angle between the plane of the central benzene ring and the outer benzimidazole systems.[4][5] This twist is significant as it affects the extent of π-conjugation across the molecule, which in turn influences the energy of the electronic transitions.
The molecule is known to exist in different crystalline forms, or polymorphs, with monoclinic and orthorhombic space groups having been reported.[2][5] In the solid state, the molecules are often linked by intermolecular N—H···N hydrogen bonds, forming extended tapes or layered structures.[2][5] These non-covalent interactions can also impact the solid-state photophysical properties.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄N₄ | [1] |
| Molar Mass | 310.35 g/mol | [2] |
| Crystal System | Monoclinic, Orthorhombic (Polymorphs exist) | [2] |
| Dihedral Angle (Typical) | 11° - 37° (between rings) | [2][4][5] |
II. Core Photophysical Properties
The extensive π-conjugation in BBIB gives rise to its characteristic photophysical properties. The absorption of photons promotes electrons to higher energy states, and their subsequent relaxation results in the emission of light.
Caption: Simplified Jablonski diagram for photoexcitation.
Absorption and Emission Spectra
BBIB exhibits strong absorption in the ultraviolet region of the electromagnetic spectrum. The primary absorption band is typically observed around 350 nm and is attributed to a π–π* electronic transition across the conjugated backbone of the molecule.[6]
Following excitation, the molecule relaxes and emits light, a process known as fluorescence. BBIB is known for its bright blue-green emission, with wavelengths typically falling in the 380 to 500 nm range.[1] A key feature is its large Stokes shift—the significant difference in wavelength between the absorption maximum and the emission maximum. This property is highly desirable in applications like fluorescence microscopy and sensing, as it allows for the clear separation of excitation and emission signals.
Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. For BBIB, the quantum yield can be exceptionally high, in some cases exceeding 0.90, particularly when the molecule is integrated into more rigid structures like coordination polymers or MOFs.[1] This rigidity minimizes non-radiative decay pathways (e.g., vibrational relaxation), thereby enhancing fluorescence efficiency.
Solvatochromism
Solvatochromism is the phenomenon where the color of a substance (and thus its absorption or emission spectrum) changes with the polarity of the solvent.[7] Molecules with a significant difference in dipole moment between their ground and excited states often exhibit this behavior. While specific studies on BBIB are limited, related benzimidazole derivatives show positive solvatochromic effects, where the emission wavelength redshifts (moves to longer wavelengths) in more polar solvents.[8] This occurs because polar solvent molecules can better stabilize the more polar excited state, lowering its energy and thus the energy of the emitted photon.
Excited-State Intramolecular Proton Transfer (ESIPT)
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation.[9][10] This process requires both a proton donor and a proton acceptor site within the same molecule.[9] While BBIB itself does not have the classic donor/acceptor pair for ESIPT (like a hydroxyl group adjacent to a nitrogen), its benzimidazole N-H groups are proton donors. In the solid state, these groups form N-H···N hydrogen bonds between molecules.[5]
In derivatives of BBIB that are functionalized with hydroxyl groups, ESIPT is a dominant process, leading to dual fluorescence emission from both the initial excited state (enol) and the proton-transferred tautomer (keto).[6] This creates an exceptionally large Stokes shift. For BBIB, while intramolecular proton transfer is not typical, the potential for excited-state intermolecular proton transfer in aggregates or in protic solvents is a key area of investigation that can influence its photophysical properties.
Caption: General four-level photocycle for an ESIPT process.
III. Experimental Methodologies
To accurately characterize the photophysical properties of BBIB, standardized experimental protocols are essential.
Protocol 1: Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of BBIB (typically 1-10 µM) in a spectroscopy-grade solvent (e.g., DMSO, THF, or acetonitrile).
-
Cuvette: Use a 1 cm path length quartz cuvette for all measurements.
-
Absorption Measurement:
-
Record a baseline spectrum of the pure solvent in a UV-Vis spectrophotometer over a range of 250-600 nm.
-
Record the absorption spectrum of the BBIB solution over the same range.
-
Subtract the solvent baseline from the sample spectrum to obtain the final absorption spectrum. The wavelength of maximum absorbance is λ_abs.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, set the excitation wavelength to the determined λ_abs.
-
Scan the emission spectrum from a wavelength slightly longer than the excitation wavelength to ~700 nm.
-
The wavelength of maximum fluorescence intensity is λ_em.
-
Protocol 2: Fluorescence Quantum Yield Determination (Relative Method)
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) and an absorption profile that overlaps with BBIB (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).
-
Absorbance Matching: Prepare a series of dilute solutions of both the BBIB sample and the standard in their respective solvents. Adjust concentrations so that the absorbance at the excitation wavelength is below 0.1 for all solutions to minimize inner filter effects.
-
Fluorescence Spectra: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and the standard.
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for both the sample (A_sample) and the standard (A_std).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (A_sample / A_std) * (Abs_std / Abs_sample) * (n_sample² / n_std²) where Abs is the absorbance at the excitation wavelength and n is the refractive index of the solvent.
-
IV. Summary and Applications
The unique photophysical properties of BBIB make it a highly valuable molecule for a range of advanced applications.
| Photophysical Parameter | Typical Value/Characteristic | Significance |
| Absorption Max (λ_abs) | ~350 nm | Corresponds to the π–π* transition of the conjugated system.[6] |
| Emission Max (λ_em) | 380 - 500 nm (Blue-Green) | Strong, visible luminescence suitable for optical applications.[1] |
| Stokes Shift | Large | Allows for clear differentiation between excitation and emission signals. |
| Quantum Yield (Φ) | Can exceed 0.90 in rigid environments | Highly efficient light emission, ideal for LEDs and fluorescent probes.[1] |
| Band Gap | ~4.6 eV | Wide band gap contributes to its excellent photophysical properties.[1] |
These properties are leveraged in:
-
Luminescent Materials: BBIB and its derivatives are used in the development of Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices.[1]
-
Chemical Sensors: The sensitivity of BBIB's fluorescence to its environment allows for its use in MOFs designed to detect metal ions like Fe³⁺ or Cr³⁺ through fluorescence quenching or enhancement.[1]
-
Photocatalysis: The ability to absorb light and participate in electron transfer processes makes BBIB-based materials promising for energy conversion applications.[1]
V. References
-
Acta Crystallographica Section E. (2014). A third polymorph of 1,4-bis(1H-benzimidazol-2-yl)benzene. PubMed Central. [Link]
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MDPI. (n.d.). Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). [Link]
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ResearchGate. (n.d.). 1,4-Bis(2-benzimidazolyl)benzene. [Link]
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MDPI. (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
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ResearchGate. (2023, October). UV absorption and fluorescence spectra for 1H-benzimidazole in acetonitrile solution. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. [Link]
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Molecules. (2021, March 9). Excited-State Intramolecular Proton Transfer: A Short Introductory Review. Semantic Scholar. [Link]
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Journal of Physical Chemistry B. (2006, October 26). Geometric and Excited-State Properties of 1,4-bis(benzothiazolylvinyl)benzene Interacting With 2,2',2''-(1,3,5-phenylene)tris[1-phenyl-1H-benzimidazole] Studied by a Density-Functional Tight-Binding Method. PubMed. [Link]
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PubChem. (n.d.). 2,2'-(1,4-Phenylene)bis(1H-benzimidazole). [Link]
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Acta Crystallographica Section E. (2011). 1,4-Bis(1H-benzimidazol-1-yl)benzene. PubMed Central. [Link]
-
Acta Crystallographica Section E. (2009). 1,4-Bis(1H-benzimidazol-2-yl)benzene methanol monosolvate. PubMed Central. [Link]
-
RSC Publishing. (n.d.). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. [Link]
-
Biointerface Research in Applied Chemistry. (2022, June 6). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. [Link]
-
ResearchGate. (2024, August). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]
-
Semantic Scholar. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. [Link]
-
ACS Publications. (2021, November 19). Investigation of a Series of 2-(2′-Hydroxyaryl)benzazole Derivatives: Photophysical Properties, Excited-State Intramolecular Proton-Transfer Reactions, and Observation of Long-Lived Triplet Excited States. [Link]
-
PubMed Central. (2022, December 23). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. [Link]
-
PubMed Central. (2022, March 14). Solving the Puzzle of Unusual Excited-State Proton Transfer in 2,5-Bis(6-methyl-2-benzoxazolyl)phenol. [Link]
-
PubChem. (n.d.). Benzimidazole. [Link]
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